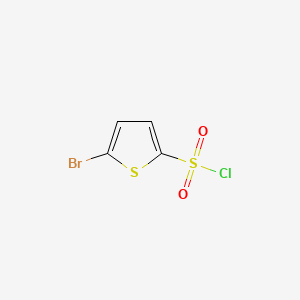
2-Bromo-3'-chloro-4'-fluoroacetophenone
Overview
Description
“2-Bromo-3’-chloro-4’-fluoroacetophenone” is a chemical compound with the empirical formula C8H5BrClFO . It is also known by the synonyms “2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone” and "3’-Chloro-4’-fluorophenacyl bromide" . It appears as a beige to light grey-green crystalline powder or flakes .
Molecular Structure Analysis
The molecular weight of “2-Bromo-3’-chloro-4’-fluoroacetophenone” is 251.48 . Its structure can be represented by the SMILES stringO=C(C1=CC(Cl)=C(F)C=C1)CBr . Chemical Reactions Analysis
While specific reactions involving “2-Bromo-3’-chloro-4’-fluoroacetophenone” are not detailed, bromoacetophenone derivatives are known to undergo condensation reactions with aldehydes to afford α,β-unsaturated ketones . They are also useful in the esterification of carboxylic acids .Physical And Chemical Properties Analysis
“2-Bromo-3’-chloro-4’-fluoroacetophenone” has a melting point of 33-36°C and should be stored at 2-8°C . It appears as a beige to light grey-green crystalline powder or flakes .Scientific Research Applications
Pharmaceutical Research
Compounds like 2-Bromo-3’-chloro-4’-fluoroacetophenone can be used as intermediates in the synthesis of various pharmaceuticals. For example, derivatives of this compound have been applied as correctors of chloride transport defects in cystic fibrosis and as inhibitors of glutathione S-transferase Omega 1 .
Organic Synthesis
Such halogenated compounds are often used in organic synthesis to create complex molecules. They can act as building blocks for constructing larger, more complex structures with potential biological activity .
Antifungal Agents
There is research exploring the antifungal effects of bromo-chloro-fluoroacetophenone derivatives. These compounds could contribute to the development of new antifungal medications or treatments .
Antioxidant Agents Synthesis
Bromo-fluorophenyl compounds have been used in the synthesis of potent antioxidant agents, which are important in protecting cells from oxidative stress .
Safety and Hazards
Future Directions
“2-Bromo-3’-chloro-4’-fluoroacetophenone” is used as an intermediate in the synthetic preparation of competitive inhibitors of aromatase . It’s also used as an organic chemical synthesis intermediate . Future directions may include further exploration of its potential applications in the synthesis of various pharmaceuticals and other chemicals.
properties
IUPAC Name |
2-bromo-1-(3-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPGHGWUUBURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382292 | |
| Record name | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone | |
CAS RN |
63529-30-6 | |
| Record name | 2-Bromo-1-(3-chloro-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3'-chloro-4'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)
